molecular formula C10H11ClFNO B1426902 2-(2-Chloro-4-fluorophenyl)morpholine CAS No. 1338981-41-1

2-(2-Chloro-4-fluorophenyl)morpholine

Cat. No.: B1426902
CAS No.: 1338981-41-1
M. Wt: 215.65 g/mol
InChI Key: AOJXJNVTVOJVAB-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)morpholine is an organic compound belonging to the class of phenylmethyl morpholine derivatives. It has gained significant importance in various fields, including medicinal and pharmaceutical chemistry. The compound is characterized by the presence of a morpholine ring substituted with a 2-chloro-4-fluorophenyl group, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)morpholine typically involves the reaction of 2-chloro-4-fluoroaniline with epichlorohydrin, followed by cyclization with morpholine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby exerting its effects on the nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)morpholine
  • 2-(4-Fluorophenyl)morpholine
  • 2-(2-Bromophenyl)morpholine

Uniqueness

2-(2-Chloro-4-fluorophenyl)morpholine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the combination of chlorine and fluorine enhances its potential biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXJNVTVOJVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 2
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 3
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 4
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 5
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 6
2-(2-Chloro-4-fluorophenyl)morpholine

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